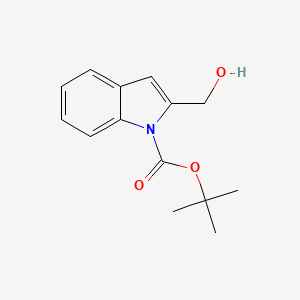

tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate

Description

tert-Butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate is a substituted indole derivative featuring a hydroxymethyl (-CH₂OH) group at the 2-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where indole scaffolds are prevalent in bioactive molecules . For example, tert-butyl 6-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate (similarity 0.90) is synthesized via NaBH₄ reduction of a precursor in ethanol , suggesting that similar reductive methods could apply to the target compound. The Boc group enhances solubility and stability during synthetic manipulations, while the hydroxymethyl group offers a reactive handle for further functionalization, such as oxidation or conjugation .

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYWVLLULLUPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441802 | |

| Record name | 2-HYDROXYMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174180-53-1 | |

| Record name | 2-HYDROXYMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology

This two-step approach involves Boc protection of the indole nitrogen followed by directed lithiation at the 2-position.

Step 1: N-Boc Protection

Step 2: Directed ortho-Metallation and Electrophilic Quenching

- Reagents : Lithium diisopropylamide (LDA), formaldehyde (or paraformaldehyde).

- Conditions : Tetrahydrofuran (THF), -78°C, inert atmosphere.

- Mechanism : LDA deprotonates the 2-position of Boc-protected indole, forming a lithiated intermediate. Quenching with formaldehyde introduces the hydroxymethyl group.

- Yield : 65–75% (estimated from similar protocols).

Key Data

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Boc₂O, DMAP, TEA | DCM | 0 → RT | >90 |

| 2 | LDA, HCHO | THF | -78 → RT | 65–75 |

Vilsmeier-Haack Formylation and Reduction

Methodology

This method introduces a formyl group at the 2-position, followed by reduction to hydroxymethyl.

Step 1: Vilsmeier-Haack Formylation

Step 2: Sodium Borohydride Reduction

Key Data

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | POCl₃, DMF | DCM | 0 → RT | 85–90 |

| 2 | NaBH₄, MeOH | MeOH | 0 → RT | 70–80 |

Reduction of 2-Cyanomethyl Intermediate

Methodology

A less common route involves cyano group reduction.

Key Data

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | TMSCN, ZnI₂ | DCM | RT | 60–70 |

| 2 | LiAlH₄ | THF | Reflux | 50–60 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Directed Metallation | High regioselectivity | Low-temperature sensitivity | 65–75 |

| Formylation/Reduction | Scalable | Multi-step | 70–80 |

| Cyano Reduction | Avoids harsh conditions | Low yield | 50–60 |

Optimization Strategies

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in related indole syntheses.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Boc protection.

- Green Chemistry : TEMPO/copper-mediated oxidations offer milder alternatives for alcohol functionalization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

Oxidation: Formation of 2-(carboxymethyl)-1H-indole-1-carboxylate.

Reduction: Formation of 2-(hydroxymethyl)-1H-indole-1-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized below:

Substituent Impact :

- Positional Effects : The 2-hydroxymethyl group in the target compound contrasts with 3- or 4-substituted analogs (e.g., ). Substitution at the 2-position may sterically hinder reactions at the indole nitrogen, whereas 3- or 4-substituents could modulate electronic effects on the aromatic ring.

- Functional Groups : Hydroxymethyl (-CH₂OH) groups (as in the target compound) are more polar and reactive than ethoxycarbonyl (-COOEt) or trifluoromethyl (-CF₃) groups, influencing solubility and downstream reactivity .

Key Observations :

- Reductive Methods : NaBH₄ is commonly employed for hydroxymethyl group installation (e.g., ), while DMP enables oxidation of alcohols to ketones .

- Catalytic Coupling : Nickel catalysts facilitate cross-coupling reactions for aryl-substituted indoles, though yields may vary (e.g., 49% for 2-p-tolyl derivative ).

Physical Properties

NMR Data Comparison :

- tert-Butyl 2-(p-tolyl)-1H-indole-1-carboxylate : ¹H NMR (CDCl₃) δ 8.31 (s, 1H), 2.40 (s, 3H) .

- tert-Butyl 6-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate : ¹H NMR (CDCl₃) δ 10.07 (s, 1H, -CH₂OH) .

- tert-Butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate : ¹H NMR signals for ethyl ester (δ 1.20–1.40) and carbonyl (δ 170–175 ppm in ¹³C NMR) .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate, and how can intermediates be characterized?

- Answer : A common approach involves reducing tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate using NaBH₄ or LiAlH₄ to yield the hydroxymethyl derivative with ~98% efficiency . Key intermediates are validated via ¹H/¹³C NMR (e.g., aldehyde proton at δ 9.8 ppm, hydroxymethyl group at δ 4.5–4.7 ppm) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹, O-H stretch at 3400–3600 cm⁻¹) . For example, tert-butyl 5-(oxan-3-yl)-1H-indole-1-carboxylate synthesis uses SO₃·pyridine oxidation, confirmed by HRMS ([M+H]⁺ = 215.1229) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

- Answer :

- ¹H NMR : Look for diagnostic signals: tert-butyl group (δ 1.2–1.4 ppm), indole C-H protons (δ 7.1–8.2 ppm), and hydroxymethyl protons (δ 3.8–4.7 ppm) .

- IR : Confirm the carbamate C=O stretch (~1680–1720 cm⁻¹) and O-H absorption (~3400 cm⁻¹) .

- Mass Spectrometry : HRMS (e.g., [M+H]⁺ = 336.1234 for C₁₅H₁₈NO₃⁺) ensures molecular formula accuracy .

Q. What safety protocols are recommended for handling tert-butyl indole derivatives in the lab?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks (no acute toxicity data available; assume hazardous) .

- Waste Disposal : Follow local regulations for organic waste containing halogenated intermediates (e.g., brominated analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

- Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in Boc-protection steps (e.g., (Boc)₂O/THF with DMAP, 96% yield) .

- Temperature Control : Low temperatures (−78°C) minimize side reactions during lithiation of indole derivatives .

- Catalysis : Use Pd(PPh₃)₄ for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .

- Data-Driven Tuning : Monitor reaction progress via TLC or in-situ IR to adjust stoichiometry .

Q. How can contradictory crystallographic data (e.g., bond angles vs. computational models) be resolved?

- Answer :

- Software Tools : Refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding restraints) .

- Validation Metrics : Check R-factor (<5%), electron density residuals, and Hirshfeld surface analysis .

- Comparative Analysis : Overlay experimental (ORTEP-3) and DFT-optimized structures to identify steric/electronic discrepancies .

Q. What computational methods predict hydrogen-bonding patterns in tert-butyl indole crystals?

- Answer :

- Graph Set Analysis : Classify H-bond motifs (e.g., D(2) chains for N-H···O interactions) using Etter’s rules .

- DFT Calculations : Optimize dimer geometries at the B3LYP/6-31G* level to quantify interaction energies (e.g., −5 to −10 kcal/mol for O-H···N bonds) .

- Crystal Packing Simulations : Use Mercury or Materials Studio to model supramolecular assemblies .

Q. How can byproducts in indole carboxylate synthesis be identified and mitigated?

- Answer :

- LC-MS/Purification : Detect brominated byproducts (e.g., tert-butyl 2-bromo-3-methyl-1H-indole-1-carboxylate) via HRMS and isolate via flash chromatography (hexanes/EtOAc gradient) .

- Mechanistic Studies : Probe oxidative side reactions (e.g., over-oxidation of hydroxymethyl to carboxylate) using kinetic isotope effects .

- Additive Screening : Introduce radical scavengers (e.g., BHT) to suppress polymerization during Boc deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.